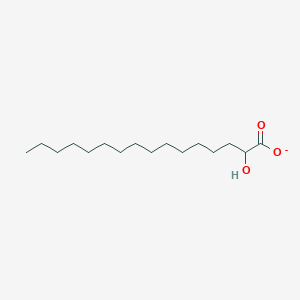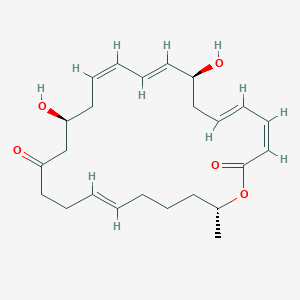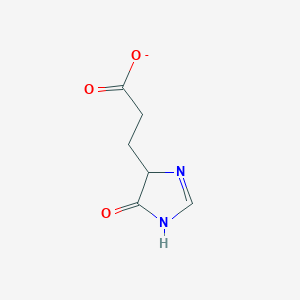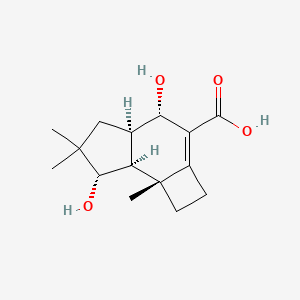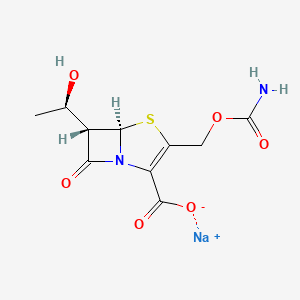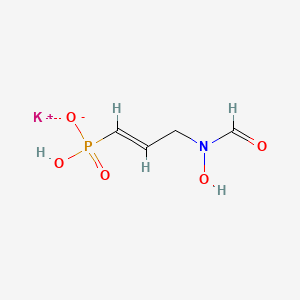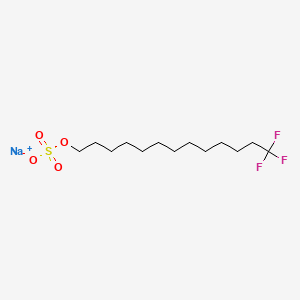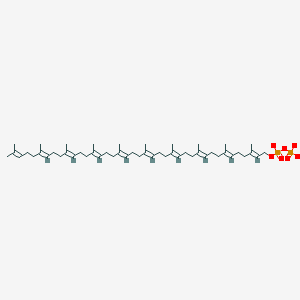
All-trans-decaprenyl diphosphate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
All-trans-decaprenyl diphosphate(3-) is an organophosphate oxoanion which is obtained from all-trans-decaprenyl diphosphate by removal of the three protons from the diphosphate group. The major species at pH 7.3. It is a conjugate base of an all-trans-decaprenyl diphosphate.
Wissenschaftliche Forschungsanwendungen
Enzymatic Role and Mechanism
- All-trans-decaprenyl diphosphate(3-) (decaprenyl-PP) synthase is crucial for the biosynthesis of ubiquinone (Q)-10 in microorganisms like Gluconobacter suboxydans. This enzyme catalyzes the condensation of isopentenyl diphosphate with allylic diphosphates, producing decaprenyl-PP, which is a significant component in the side chain of ubiquinone (Q)-10 (Okada et al., 1998).
Mycobacterium Tuberculosis and Drug Development
- In Mycobacterium tuberculosis, decaprenylphosphoryl-d-arabinose synthesis, which is critical for mycobacterial cell wall biosynthesis, involves decaprenyl-PP. This process is a target for tuberculosis drug development, given the essential nature of this biosynthetic pathway in the organism's growth and survival (Huang et al., 2005).
Structural Insights for Drug Design
- The structural analysis of Mycobacterium tuberculosis decaprenyl diphosphate synthase has been key in understanding the enzymatic mechanisms and potential pathways for product translocation. This knowledge is crucial for the design of inhibitors that can target this enzyme, which is essential in the biosynthesis of critical mycobacterial cell wall components (Ko et al., 2019).
Biochemical Characterization
- Extensive biochemical characterization of decaprenyl diphosphate synthases from various sources, such as pig liver mitochondria, has been conducted. This research aids in understanding the enzyme's specific activities and roles in different biological systems (Ishii et al., 1983).
Applications in Antioxidant Research
- The study of decaprenyl diphosphate synthase in organisms like Schizosaccharomyces pombe has suggested a role for ubiquinone, synthesized by this enzyme, as an antioxidant. This research highlights the importance of decaprenyl-PP in cellular protective mechanisms against oxidative stress (Suzuki et al., 1997).
Implications in Human Health
- Research on decaprenyl diphosphate synthase subunit 2 (PDSS2) has shown its involvement in the development and progression of conditions like hepatocellular carcinoma (HCC). Understanding the role of this enzyme in human diseases can provide insights for potential therapeutic targets (Huang et al., 2015).
Eigenschaften
Produktname |
All-trans-decaprenyl diphosphate(3-) |
|---|---|
Molekularformel |
C50H81O7P2-3 |
Molekulargewicht |
856.1 g/mol |
IUPAC-Name |
[[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenoxy]-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C50H84O7P2/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-56-59(54,55)57-58(51,52)53/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H,54,55)(H2,51,52,53)/p-3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+ |
InChI-Schlüssel |
FSCYHDCTHRVSKN-CMVHWAPMSA-K |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methyl-3-oxohex-4-enethioate](/img/structure/B1264569.png)
![(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1264570.png)
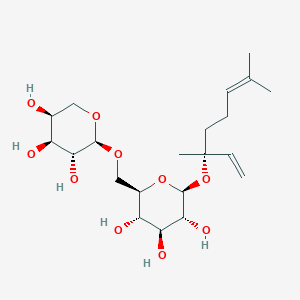
![2-[[1-[[3-(2-Hydroxyethoxy)phenyl]methyl]-4-piperidinyl]methyl]isoindole-1,3-dione](/img/structure/B1264573.png)
